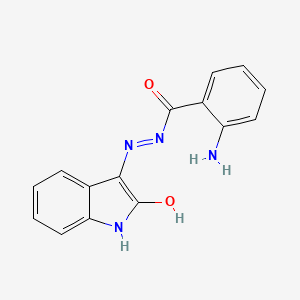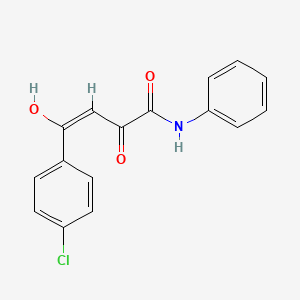
4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide
Overview
Description
4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) widely used in the treatment of pain and inflammation associated with arthritis. This molecule was first synthesized in 1998 by G.D. Searle & Co., now Pfizer, and has been approved by the FDA for use in the United States since 1999. Celecoxib is a selective COX-2 inhibitor, meaning that it selectively blocks the production of prostaglandins involved in inflammation and pain while sparing the production of prostaglandins that protect the stomach and kidneys.
Mechanism of Action
4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By blocking the production of these prostaglandins, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide reduces inflammation and pain while sparing the production of prostaglandins that protect the stomach and kidneys.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in various conditions, including arthritis, menstrual cramps, and acute pain. It has also been shown to reduce the risk of gastrointestinal ulcers and bleeding associated with traditional NSAIDs.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide in lab experiments is its selectivity for the COX-2 enzyme, which allows for targeted inhibition of inflammation and pain without affecting other physiological processes. However, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions.
Future Directions
There are several potential future directions for research on 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide. In cancer research, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide may be further studied for its potential as a chemopreventive agent, meaning that it may be able to prevent the development of cancer in high-risk individuals. In neurodegenerative disease research, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide may be studied for its potential as a disease-modifying agent, meaning that it may be able to slow or halt the progression of Alzheimer's disease and other neurodegenerative diseases. Additionally, further research may be conducted to optimize the synthesis and formulation of 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide for use in experimental settings.
Scientific Research Applications
4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide has been extensively studied for its potential applications in various fields of scientific research. In cancer research, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
In neurodegenerative disease research, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has been suggested that 4-(4-chlorophenyl)-2-hydroxy-4-oxo-N-phenyl-2-butenamide may help to prevent the formation of amyloid plaques and tau tangles, which are characteristic features of Alzheimer's disease.
properties
IUPAC Name |
(E)-4-(4-chlorophenyl)-4-hydroxy-2-oxo-N-phenylbut-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-8-6-11(7-9-12)14(19)10-15(20)16(21)18-13-4-2-1-3-5-13/h1-10,19H,(H,18,21)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFYVYJASDFMPI-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)/C=C(\C2=CC=C(C=C2)Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chlorophenyl)-4-hydroxy-2-oxo-N-phenylbut-3-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



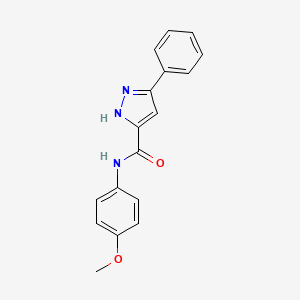
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3832054.png)
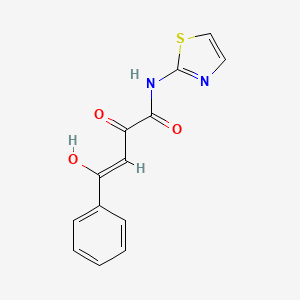
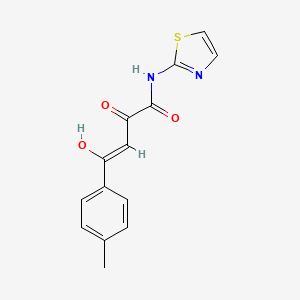
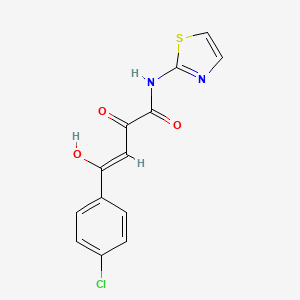
![methyl [5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene]acetate](/img/structure/B3832093.png)
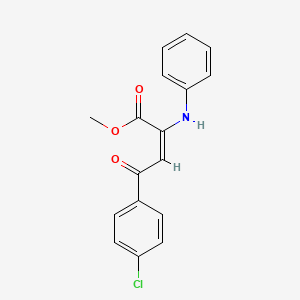
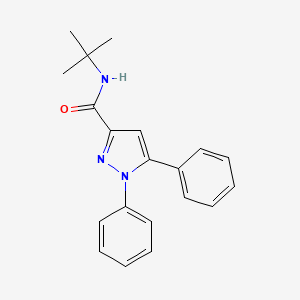
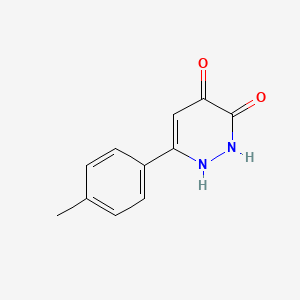
![4-[(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)amino]benzoic acid](/img/structure/B3832126.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B3832129.png)
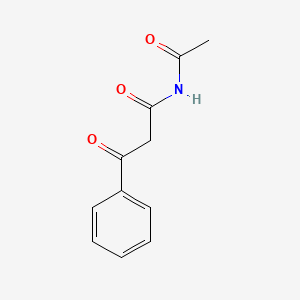
![2-[(3-carboxypropanoyl)(methyl)amino]benzoic acid](/img/structure/B3832143.png)
